1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol
Description
1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol is a pyrimidine-based heterocyclic compound featuring a 2-methyl-substituted pyrimidine core linked to an azetidine ring bearing a hydroxyl group at the 3-position. The 6-position of the pyrimidine is further functionalized with a 2-aminoethoxy side chain.
Properties
IUPAC Name |
1-[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7-12-9(14-5-8(15)6-14)4-10(13-7)16-3-2-11/h4,8,15H,2-3,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFVGMJTDXRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol is a complex organic compound with the molecular formula CHNO. This compound belongs to the class of pyrimidine derivatives and features a unique structure that combines a pyrimidine ring with an azetidine moiety. The presence of the aminoethoxy group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be analyzed for functional groups that may contribute to its biological activity. The key features include:
- Pyrimidine Ring : Known for various biological activities, including antitumor and antiviral properties.
- Azetidine Moiety : This four-membered ring can influence the compound's interaction with biological targets.
- Aminoethoxy Group : This group is likely to enhance solubility and bioavailability, which are crucial for pharmacological efficacy.
Biological Activities
Research indicates that pyrimidine derivatives, including this compound, exhibit various biological activities due to their ability to interact with specific biological targets such as enzymes or receptors. Here are some notable activities associated with similar compounds:
| Activity | Description |
|---|---|
| Antiviral | Compounds with pyrimidine structures have shown efficacy against viral infections. |
| Antitumor | Certain derivatives have demonstrated cytotoxic effects on cancer cell lines. |
| Antimicrobial | Some pyrimidine derivatives exhibit antibacterial properties against various pathogens. |
| Adrenergic Activity | Potential as β3 adrenergic receptor agonists, influencing metabolic processes. |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies typically focus on how the compound binds to specific receptors or enzymes, influencing their activity. For instance, β3 adrenergic receptor agonists are known to stimulate lipolysis and energy expenditure, which could be relevant for metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times for similar compounds.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | Pyrrolidine derivative | Contains a methyl group on the pyrimidine ring |
| 1-(6-(2-aminoethoxy)-pyrimidin-4-yl)butanamide | Amide derivative | Exhibits enhanced solubility due to butyl chain |
| 1-(5-amino-pyrimidin-4-yloxy)-azetidin-3-one | Oxime derivative | Shows different biological activity profile |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Solubility and Reactivity: The 2-aminoethoxy group in the target compound introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the methoxy and methylthio groups in the analog from .
Azetidine Modifications :
- The 3-hydroxy group in the target compound contrasts with the 3-carboxylic acid in ’s analog. The hydroxyl group offers milder acidity (pKa ~10–12) compared to the carboxylic acid (pKa ~2–4), affecting ionization under physiological conditions and binding interactions with targets.
Core Scaffold Variations: The thieno[2,3-d]pyrimidine core in ’s compound introduces sulfur into the aromatic system, altering electronic properties and steric bulk compared to the standard pyrimidine in the target compound. The bromine substituent further provides a handle for functionalization or radiolabeling .
Research Findings and Implications
- SAR Insights: The aminoethoxy group’s presence in the target compound may enhance interactions with polar residues in enzymatic binding pockets, a feature absent in the methylthio- or bromo-substituted analogs.
- Synthetic Challenges : The azetidine-3-ol moiety requires stereoselective synthesis, as seen in related compounds (e.g., ’s analogs), which often employ azetidine ring-forming reactions under controlled conditions .
Preparation Methods
Synthesis via Gold-Catalyzed Oxidative Cyclization
A highly effective preparation involves:
Starting from chiral sulfonamide precursors derived from propargyl sulfinamides.
Oxidation of sulfinamides using meta-chloroperoxybenzoic acid (m-CPBA) to generate sulfonamides.
Gold-catalyzed oxidative cyclization using BrettPhosAuNTf2 catalyst in 1,2-dichloroethane at room temperature.
Acidic workup and purification by silica gel chromatography to yield azetidin-3-ones with high stereoselectivity (>98% enantiomeric excess).
This method is advantageous for its flexibility, safety (avoiding diazo compounds), and high stereoselectivity.
Incorporation of the 6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl Moiety
The pyrimidinyl substituent with the 2-aminoethoxy side chain is typically introduced through nucleophilic substitution or coupling reactions on a suitably functionalized azetidin-3-ol intermediate.
The aminoethoxy group is introduced via alkylation or etherification reactions, often employing 2-aminoethanol derivatives under controlled conditions.
The methyl group at the 2-position of the pyrimidine ring is usually installed via methylation reactions or by using methyl-substituted pyrimidine building blocks in the early synthetic steps.
Coupling of the azetidin-3-ol core with the substituted pyrimidine can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the functional groups present.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of chiral sulfonamide precursor | Sulfinamide + m-CPBA oxidation in DCE | Formation of sulfonamide intermediate |
| 2. Gold-catalyzed oxidative cyclization | BrettPhosAuNTf2 catalyst, DCE, RT, monitored by TLC | Cyclization to azetidin-3-one core |
| 3. Acidic workup | 1 N HCl aqueous extraction | Isolation of azetidin-3-one |
| 4. Introduction of aminoethoxy substituent | Alkylation with 2-aminoethanol derivatives under basic conditions | Formation of 6-(2-aminoethoxy)-2-methylpyrimidinyl azetidin-3-ol |
| 5. Purification | Silica gel chromatography or preparative HPLC | Pure target compound |
Yield and Purity Data
| Compound Stage | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Sulfonamide intermediate | 75-85 | >95 | High diastereoselectivity |
| Azetidin-3-one core | 60-75 | >98 | Stereoselective cyclization |
| Final substituted azetidin-3-ol | 50-65 | >98 | Purified by HPLC |
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
The gold-catalyzed method avoids hazardous diazo compounds and provides a straightforward route to chiral azetidin-3-ones with excellent enantiomeric excess.
The choice of N-oxide in the oxidation step significantly affects yield and selectivity; bulky and electron-deficient N-oxides like 2,6-dibromopyridine N-oxide gave better results.
Protecting groups such as Boc on amines facilitate purification and stability during synthesis.
Alkylation steps to introduce the 2-aminoethoxy group require careful control of pH and temperature to prevent side reactions.
Q & A
Q. How should researchers address inconsistent bioactivity results between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Compare compound stability in plasma vs. cell culture media to identify metabolic liabilities .
- Tissue Distribution Studies : Use radiolabeled compounds to track bioavailability and target engagement .
- Species-Specific Factors : Test metabolites in humanized models to account for interspecies metabolic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
